3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

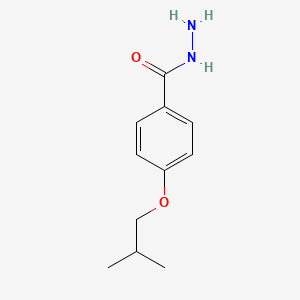

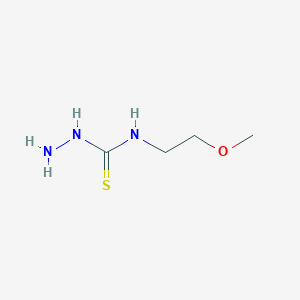

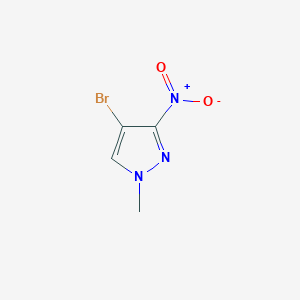

“3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde” is a chemical compound with the CAS Number: 426221-47-8. It has a molecular weight of 244.29 and its IUPAC name is 3-allyl-5-ethoxy-4-(2-propynyloxy)benzaldehyde .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C15H16O3/c1-4-7-13-9-12(11-16)10-14(17-6-3)15(13)18-8-5-2/h2,4,9-11H,1,6-8H2,3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.

Aplicaciones Científicas De Investigación

Organic Synthesis Building Block

3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde: serves as a versatile building block in organic synthesis . Its structure allows for various chemical reactions, including nucleophilic addition and condensation processes, which are fundamental in creating complex organic molecules. This compound can be used to synthesize new polymers, pharmaceuticals, and agrochemicals.

Photopharmacology

In the field of photopharmacology, this compound could be used to develop light-responsive drugs . The presence of the propynyl group allows for UV light-induced covalent modification of biological targets, which can be exploited to control drug activity with light.

Material Science

The aldehyde group in 3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde can react with amines to form Schiff bases, which are useful in creating advanced materials . These materials have applications in the development of sensors, organic electronics, and nanotechnology.

Catalysis

This compound can act as a ligand precursor in catalysis research . By modifying certain groups, it can be transformed into a ligand for metal catalysts used in various organic transformations, such as cross-coupling reactions.

Medicinal Chemistry

In medicinal chemistry, the compound’s structure provides opportunities for the design of novel therapeutic agents . Its benzaldehyde core can be incorporated into molecules that interact with biological systems, potentially leading to new treatments for diseases.

Agrochemical Research

The compound’s reactivity makes it a candidate for creating new agrochemicals . Its ability to undergo various chemical reactions can be harnessed to develop pesticides and herbicides with improved efficacy and safety profiles.

Flavor and Fragrance Industry

Due to its structural components, this compound may be explored for its potential use in the flavor and fragrance industry . It could be used to synthesize new aromatic compounds with unique scents and tastes.

Polymer Chemistry

Finally, in polymer chemistry, 3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde can be used to introduce functional groups into polymers . This can enhance the properties of polymers, such as thermal stability, mechanical strength, and chemical resistance.

Safety and Hazards

Propiedades

IUPAC Name |

3-ethoxy-5-prop-2-enyl-4-prop-2-ynoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-4-7-13-9-12(11-16)10-14(17-6-3)15(13)18-8-5-2/h2,4,9-11H,1,6-8H2,3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKGXMJPBNJXJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC#C)CC=C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50367716 |

Source

|

| Record name | 3-Ethoxy-5-(prop-2-en-1-yl)-4-[(prop-2-yn-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde | |

CAS RN |

426221-47-8 |

Source

|

| Record name | 3-Ethoxy-5-(prop-2-en-1-yl)-4-[(prop-2-yn-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Aminopyridin-4-yl)amino]ethanol](/img/structure/B1271204.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile](/img/structure/B1271205.png)

![4-[2-(4-Bromophenoxy)ethyl]morpholine](/img/structure/B1271218.png)